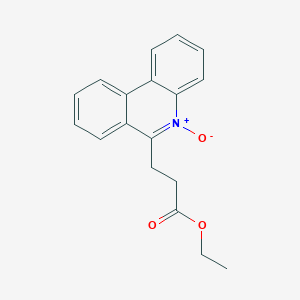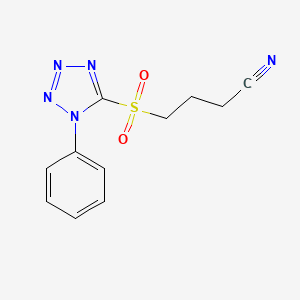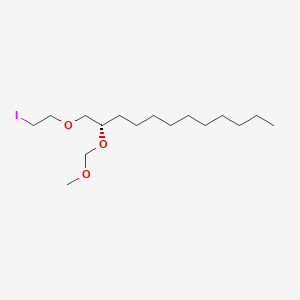
4-(4,4-Difluorocyclohexyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Difluorocyclohexyl)phenol is an organic compound characterized by the presence of a phenol group attached to a cyclohexyl ring substituted with two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluorocyclohexyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-fluorophenol with 4,4-difluorocyclohexyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Difluorocyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Applications De Recherche Scientifique
4-(4,4-Difluorocyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4,4-Difluorocyclohexyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the fluorine atoms may enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4-Difluorocyclohexyl)methanol
- 4-(4,4-Difluorocyclohexyl)aniline
- 4-(4,4-Difluorocyclohexyl)benzoic acid
Uniqueness
4-(4,4-Difluorocyclohexyl)phenol is unique due to the presence of both a phenol group and a difluorocyclohexyl ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and enhanced stability due to the electron-withdrawing effects of the fluorine atoms. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
161553-81-7 |
|---|---|
Formule moléculaire |
C12H14F2O |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
4-(4,4-difluorocyclohexyl)phenol |
InChI |
InChI=1S/C12H14F2O/c13-12(14)7-5-10(6-8-12)9-1-3-11(15)4-2-9/h1-4,10,15H,5-8H2 |
Clé InChI |
ZPUAZJUHBWTKJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=C(C=C2)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)






![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)


![2-{[3-(3-Ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B12568842.png)
![2-(2-Anilinoethenyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium iodide](/img/structure/B12568865.png)
